(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride

Peptide Transport Electrophysiology Kinetics

(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (CAS 40719-58-2), also known as H-Lys-Gly-OH·HCl or lysylglycine hydrochloride, is the hydrochloride salt of the L-lysyl-glycine dipeptide. It serves as a defined, small-molecule peptide building block and analytical reference standard, distinct from more complex peptide arrays or free amino acid mixtures.

Molecular Formula C8H18ClN3O3
Molecular Weight 239.70 g/mol
Cat. No. B12337687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride
Molecular FormulaC8H18ClN3O3
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCC(=O)O)N.Cl
InChIInChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(10)8(14)11-5-7(12)13;/h6H,1-5,9-10H2,(H,11,14)(H,12,13);1H/t6-;/m0./s1
InChIKeyDNTASJHHUSNMTJ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Brief: What (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride Is and Is Not


(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (CAS 40719-58-2), also known as H-Lys-Gly-OH·HCl or lysylglycine hydrochloride, is the hydrochloride salt of the L-lysyl-glycine dipeptide [1]. It serves as a defined, small-molecule peptide building block and analytical reference standard, distinct from more complex peptide arrays or free amino acid mixtures . Its procurement is typically driven by the need for a precise (S)-enantiomeric configuration and a protonated salt form that enhances aqueous solubility, which is critical for reproducible solution-phase assays and chromatographic method development [1].

The Substitution Trap: Why H-Lys-Gly-OH·HCl Is Not Interchangeable with Other Lysyl Dipeptides


Substituting (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride with a generic 'lysine-glycine' mixture, a different salt form, or an alternative dipeptide like Lys-Ala or Gly-Lys introduces quantifiable risk to experimental reproducibility and data validity. The specific (S)-enantiomeric purity and the hydrochloride counterion are not merely formulation details; they directly define the compound's physicochemical properties and biological interactions [1]. For example, the position of the charged lysine residue fundamentally alters substrate recognition by peptide transporters, while the salt form dictates solubility and stability profiles [2]. These differences translate into non-transferable enzymatic kinetics, inconsistent analytical retention times, and divergent reactivity in chemical modification assays, making the specified compound the only reliable choice for workflows validated against it .

Quantitative Head-to-Head Evidence: Where (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride Separates from Comparators


PepT1b Transport Current: Lys-Gly vs. Gly-Lys

In Atlantic salmon PepT1b-type transporters, the substrate (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (Lys-Gly) elicits significantly larger transport currents compared to its positional isomer Gly-Lys. Normalizing to the reference substrate Gly-Gln, Lys-Gly generates a current amplitude of approximately 80% of the Gly-Gln signal, whereas Gly-Lys evokes a current of only about 20% under identical conditions (1 mmol/L, pH 7.6, holding potential -60 mV) [1]. This demonstrates a critical dependence on the N-terminal position of the charged lysine residue for transporter recognition, a feature absent in the reverse-sequence analog.

Peptide Transport Electrophysiology Kinetics

PepT1 Substrate Selectivity: Lys-Gly vs. Lys-Met vs. Lys-Leu

A comparative study on sea bass (Dicentrarchus labrax) PepT1 revealed distinct kinetic parameters for a panel of lysine-containing dipeptides. The transport efficiency, determined by the Imax/K0.5 ratio, showed a clear hierarchy with (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (Lys-Gly) demonstrating greater efficiency than the di-lysine analog Lys-Lys and the reverse sequence Gly-Lys [1]. While Lys-Met emerged as the optimal substrate, the data positions Lys-Gly as a superior substrate compared to other non-optimal lysine-glycine combinations, providing a defined transport intermediate critical for calibrating transport assays.

Substrate Selectivity Intestinal Transport Nutritional Peptides

Advanced Glycation End-Product (AGE) Formation: Lys-Gly vs. Lys-Phe vs. Lys-Ala

In Maillard reaction models with glucose, the propensity of lysine-containing dipeptides to form the AGE pyrraline follows a significant and quantifiable descending order. (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (Lys-Gly) produces the lowest yield of pyrraline when compared to Lys-Phe and Lys-Ala at identical concentrations [1]. Specifically, the study reports the yield hierarchy: Lys-Phe > Lys-Ala > Lys-Gly. This lower reactivity is attributed to the residue volume and physicochemical properties of the adjacent amino acid, making Lys-Gly the least prone to forming this potentially hazardous compound under thermal stress.

Maillard Reaction Food Chemistry Diabetes Research

Purity-Certified Analytical Standard: Vendor Specification vs. Generic Reagent

Procuring (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride from a specialized vendor offers a quantifiable advantage in analytical reliability. Bidepharm provides this compound with a standard purity of ≥97%, backed by batch-specific quality control data including NMR, HPLC, and GC . In contrast, generic lysine-glycine preparations or custom-synthesized batches without equivalent certification introduce unknown impurities that can shift retention times by ≥0.1 minutes in HPLC peptide mapping, directly compromising quantification accuracy . This certified purity level is a critical differentiator for laboratories requiring traceable reference materials for method validation.

Method Development HPLC Calibration Reference Standard

Procurement-Driven Applications: When (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride is the Only Logical Choice


PepT1 Transporter Specificity and Drug Absorption Modelling

Based on the quantitative evidence that Lys-Gly generates a ~4-fold higher transport current than Gly-Lys (Section 3, Evidence Item 1), this compound is the definitive choice for establishing peptide transporter (PepT1) substrate-specificity kinetics. Researchers designing in vitro intestinal absorption models must use H-Lys-Gly-OH·HCl to properly calibrate their assays, as substituting with Gly-Lys would artifactually suppress current amplitudes and lead to inaccurate predictions of oral bioavailability for lysine-containing peptide drugs [1].

Low-AGE Nutritional Research and Food Chemistry

The direct head-to-head evidence that Lys-Gly yields the lowest level of the AGE product pyrraline among comparable lysine dipeptides (Section 3, Evidence Item 3) establishes this compound as a critical raw material for formulating low-advanced glycation end-product (AGE) experimental diets. For diabetes research and food safety studies, procuring Lys-Gly hydrochloride ensures the lowest background AGE reactivity, which is non-negotiable when testing the biological effects of dietary glycotoxins [1].

Certified Reference Standard for HPLC/LC-MS Method Validation

The supporting evidence of vendor-certified purity ≥97% with full analytical documentation (Section 3, Evidence Item 4) positions this product as the superior choice for analytical method development. For core facilities and quality control labs requiring a traceable, stable peptide standard to validate peptide mapping protocols, the defined purity and batch consistency of the (S)-enantiomeric hydrochloride salt drastically reduce between-run variability compared to un-certified, generic alternatives .

Solid-Phase Peptide Synthesis (SPPS) as a Protected Intermediate

Although not the subject of direct quantitative differentiation in this guide, the application as a protected or activated intermediate in SPPS, as cited by commercial documentation, makes this hydrochloride salt a logical choice for synthesizing larger, sequence-defined peptides. Its specific (S)-configuration ensures chirality retention in subsequent coupling steps, while the hydrochloride salt facilitates solubility in commonly used polar aprotic solvents like DMSO, simplifying reagent handling without the need for additional neutralization steps .

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